molecular formula C20H17FN2O3 B12211482 N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide

Cat. No.: B12211482
M. Wt: 352.4 g/mol
InChI Key: JBCVUEYGAVXXNA-UHFFFAOYSA-N
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Description

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available starting materialsCommon reagents used in these reactions include fluorinating agents, coupling reagents, and protecting groups to ensure selective reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification methods such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the indole or benzofuran rings, while substitution reactions can introduce various functional groups onto the compound .

Scientific Research Applications

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to activate tropomyosin-related kinase B (TrkB), which plays a role in neuronal survival and function. This activation leads to downstream signaling events that can result in various biological effects, such as neuroprotection and modulation of synaptic plasticity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide is unique due to the presence of both the indole and benzofuran rings, which contribute to its distinct chemical and biological properties. The combination of these two moieties allows for a broader range of interactions with biological targets, making it a versatile compound for research and potential therapeutic applications .

Properties

Molecular Formula

C20H17FN2O3

Molecular Weight

352.4 g/mol

IUPAC Name

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide

InChI

InChI=1S/C20H17FN2O3/c1-25-17-4-2-3-12-9-18(26-19(12)17)20(24)22-8-7-13-11-23-16-6-5-14(21)10-15(13)16/h2-6,9-11,23H,7-8H2,1H3,(H,22,24)

InChI Key

JBCVUEYGAVXXNA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCCC3=CNC4=C3C=C(C=C4)F

Origin of Product

United States

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